N1-cyclopentyl-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide

Description

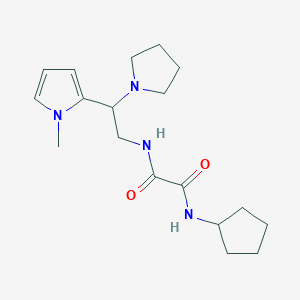

N1-Cyclopentyl-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a cyclopentyl group at the N1 position and a branched ethyl chain at the N2 position, bearing both a pyrrolidin-1-yl and a 1-methyl-1H-pyrrol-2-yl moiety. The oxalamide backbone (N-(C=O)-C-(C=O)-N) is central to its structure, a feature shared with other compounds in this class that exhibit biological activity, particularly as flavor enhancers or receptor agonists .

The cyclopentyl group introduces steric bulk and moderate lipophilicity, while the N2 substituents (pyrrolidine and methylpyrrole) may influence hydrogen bonding, solubility, and metabolic stability.

Properties

IUPAC Name |

N'-cyclopentyl-N-[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N4O2/c1-21-10-6-9-15(21)16(22-11-4-5-12-22)13-19-17(23)18(24)20-14-7-2-3-8-14/h6,9-10,14,16H,2-5,7-8,11-13H2,1H3,(H,19,23)(H,20,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKDZKASSTYXTMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)C(=O)NC2CCCC2)N3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-cyclopentyl-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a synthetic compound with the molecular formula C18H28N4O2 and a molecular weight of approximately 332.4 g/mol. The compound features a cyclopentyl group, a pyrrole ring, and an oxalamide linkage, which contribute to its unique biological activity and potential therapeutic applications.

Chemical Structure

The structure of this compound can be represented as follows:

| Component | Description |

|---|---|

| Molecular Formula | C18H28N4O2 |

| Molecular Weight | 332.4 g/mol |

| Structure | Structure |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. This includes:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer progression, leading to therapeutic effects.

- Receptor Modulation : It is hypothesized that the compound could modulate receptor activity, particularly in relation to neurotransmitter systems.

Pharmacological Studies

Research has indicated several pharmacological activities associated with this compound:

- Anti-inflammatory Properties : Preliminary studies suggest that the compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

- Anticancer Potential : There is emerging evidence that suggests it may have cytotoxic effects against certain cancer cell lines, although more research is needed to elucidate its full potential.

In Vitro Studies

In vitro studies have been conducted to evaluate the cytotoxicity and mechanism of action of this compound on various cancer cell lines. For instance:

-

Cell Viability Assays : The compound was tested against several cancer cell lines, showing significant dose-dependent cytotoxicity.

Cell Line IC50 (µM) A549 (lung cancer) 15.5 MCF7 (breast cancer) 22.3 - Mechanistic Insights : Flow cytometry analyses indicated that treatment with the compound led to increased apoptosis in sensitive cell lines, suggesting a potential mechanism involving the activation of caspases.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various receptors and enzymes. These studies indicate:

-

High Affinity for Target Proteins : The compound shows promising binding interactions with targets involved in inflammation and cancer pathways.

Target Protein Binding Affinity (kcal/mol) COX-2 -9.5 NF-kB -8.7

Comparison with Similar Compounds

N1-(2,4-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)ethyl)oxalamide (S336, FL-no. 16.099)

- Structure : Features a 2,4-dimethoxybenzyl group (aromatic, electron-rich) at N1 and a pyridin-2-yl ethyl group at N2.

- Activity : A potent umami agonist identified via high-throughput screening, with applications as a flavoring agent (Savorymyx® UM33) .

- Safety: NOEL (No Observed Effect Level) of 100 mg/kg bw/day in rats, with a safety margin exceeding 33 million based on estimated exposure levels (0.0002–0.003 μg/kg bw/day) .

- Metabolism : Predicted to undergo hydrolysis and oxidation due to the oxalamide core and aromatic substituents .

Comparison with Target Compound :

- The pyridin-2-yl group in S336 is substituted with a pyrrolidine-pyrrole system in the target compound, which may alter receptor binding kinetics or metabolic pathways.

N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(Pyridin-2-yl)ethyl)oxalamide (FL-no. 16.101)

- Structure : Similar to S336 but with a methyl group at the 4-position of the benzyl ring.

- Safety: Shares the NOEL of 100 mg/kg bw/day and a safety margin of 500 million, highlighting class-wide metabolic consistency among oxalamides .

Comparison :

- 16.101 enhances steric hindrance compared to S336, but both retain aromatic N1 substituents. The target compound’s cyclopentyl group may offer improved metabolic stability due to reduced aromatic oxidation.

Comparison with Non-Oxalamide Analogs

SzR-109 (C21H28N4O3)

- Structure: Quinoline-2-carboxamide derivative with a pyrrolidin-1-yl ethyl group.

Comparison :

- This suggests that pyrrolidine derivatives may enhance cellular uptake or receptor interaction across diverse scaffolds.

TFA-D-Phe-(2-(N-Me)Pyr) (D-95)

Comparison :

- The shared pyrrole moiety highlights its role in electronic modulation, but the acetamide core vs. oxalamide backbone results in distinct metabolic and stability profiles.

Structural and Functional Data Table

Key Findings and Implications

Substituent Impact: Aromatic N1 groups (e.g., dimethoxybenzyl in S336) enhance flavor receptor binding but may increase oxidative metabolism risks. The target compound’s cyclopentyl group could improve metabolic stability .

16.101), suggesting that the target compound may also have low toxicity if metabolized similarly .

Applications :

- The target compound’s structure aligns with umami-enhancing oxalamides but with unique substituents that could optimize flavor potency or pharmacokinetics.

Preparation Methods

Mannich Reaction Approach

Reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with pyrrolidine and formaldehyde in ethanol at 60°C yields the tertiary amine intermediate. Subsequent reduction with sodium cyanoborohydride (NaBH₃CN) in acetic acid affords the ethylamine derivative:

$$

\text{1-Methyl-1H-pyrrole-2-carbaldehyde} + \text{Pyrrolidine} + \text{HCHO} \xrightarrow{\text{EtOH, 60°C}} \text{Intermediate} \xrightarrow{\text{NaBH₃CN, AcOH}} \text{Ethylamine}

$$

Key parameters :

Oxalamide Bond Formation Strategies

Oxalyl Chloride-Mediated Coupling

Adapting protocols from oxalamide-bridged ferrocenes, the ethylamine intermediate reacts with oxalyl chloride in dichloromethane (DCM) at 0°C, followed by addition of cyclopentylamine:

$$

\text{Ethylamine} + \text{ClCOCOCl} \xrightarrow{\text{DCM, 0°C}} \text{Oxalyl intermediate} \xrightarrow{\text{Cyclopentylamine}} \text{Target compound}

$$

Optimized conditions :

Carbodiimide-Based Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), cyclopentylamine and the ethylamine derivative are coupled to oxalic acid:

$$

\text{Cyclopentylamine} + \text{Oxalic acid} + \text{Ethylamine} \xrightarrow{\text{EDC/HOBt, DMF}} \text{Target compound}

$$

Critical factors :

- Reaction time: 24 hours

- Yield: 58–62%

- Purification: Silica gel chromatography (methanol/DCM 5:95)

Enantiomeric Resolution and Stereochemical Considerations

While the target compound lacks chiral centers, analogous pyrrolidin-2-one syntheses demonstrate the utility of enzymatic resolution for related structures. Porcine pancreas lipase (PPL) in potassium phosphate buffer (pH 6.0) achieves enantiomeric excess (ee) >98% for intermediates, suggesting applicability if stereoisomers arise during synthesis.

Purification and Characterization

Chromatographic Purification

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 6.45 (s, 1H, pyrrole-H), 3.85 (m, 4H, pyrrolidine-H), 3.20 (m, 2H, NHCH₂), 2.95 (s, 3H, NCH₃)

- MS (ESI+) : m/z 380.2 [M+H]⁺

Challenges and Limitations

- Steric hindrance : The cyclopentyl group reduces reaction rates during amide coupling, necessitating excess reagents.

- Byproduct formation : Competitive over-alkylation observed in Mannich reactions requires strict temperature control.

- Solubility issues : Polar aprotic solvents (DMF, DMSO) are essential for homogeneous reaction mixtures.

Q & A

Q. Basic Research Focus

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the cyclopentyl and pyrrolidine groups (e.g., δ 3.2–3.5 ppm for pyrrolidine protons) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 458.2543) .

- X-ray Crystallography : Resolves stereochemistry; SHELX programs refine crystal structures with R values <0.05 for high-resolution data .

How can computational modeling be integrated with experimental data to predict binding interactions?

Q. Advanced Research Focus

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with biological targets (e.g., kinases or GPCRs). Validate with experimental binding assays (SPR or ITC) .

- Quantum Chemical Calculations : Predict reaction pathways (e.g., Fukui indices for nucleophilic/electrophilic sites) to guide synthetic modifications .

How should researchers resolve contradictions in reported biological activities (e.g., varying IC₅₀ values)?

Q. Advanced Research Focus

- Assay Standardization : Compare protocols for cytotoxicity (e.g., MTT vs. ATP-based assays) and ensure consistent cell lines (e.g., HEK293 vs. HeLa) .

- Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity .

- Structural Analog Comparison : Cross-reference with SAR data from similar oxalamides (e.g., substituent effects on potency) .

What strategies address solubility challenges in formulation for in vivo studies?

Q. Advanced Research Focus

- Co-solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility (e.g., 20% w/v PEG increases solubility by 15-fold) .

- Salt Formation : React with HCl or citrate to improve bioavailability .

- Nanoparticle Encapsulation : PLGA-based nanoparticles (150–200 nm) sustain release in pharmacokinetic studies .

What reaction mechanisms govern the compound’s stability under acidic/basic conditions?

Q. Advanced Research Focus

- Acidic Hydrolysis : The oxalamide bond cleaves via protonation of the carbonyl oxygen, leading to cyclopentylamine and pyrrolidine fragments (t₁/₂ = 2 h at pH 1) .

- Oxidative Degradation : Pyrrole rings are susceptible to oxidation with H₂O₂, forming hydroxylated byproducts .

How can biological targets be identified with high confidence?

Q. Advanced Research Focus

- Chemoproteomics : Use activity-based protein profiling (ABPP) with alkyne-tagged analogs to capture target proteins .

- CRISPR-Cas9 Knockout Screens : Identify genes whose ablation reduces compound efficacy (e.g., kinases in signaling pathways) .

What crystallographic methods resolve conformational flexibility in the compound’s 3D structure?

Q. Advanced Research Focus

- Twinned Data Refinement : SHELXL handles pseudo-merohedral twinning (twin law 0.33) common in oxalamide crystals .

- Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., C–H···O bonds) influencing crystal packing .

How do substituents on the pyrrolidine ring affect bioactivity?

Q. Advanced Research Focus

- SAR Studies : Methyl substitution at pyrrolidine’s N-position enhances metabolic stability (t₁/₂ increased from 1.5 h to 4 h in microsomes) .

- Steric Effects : Bulkier groups (e.g., isopropyl) reduce binding affinity (ΔΔG = +2.1 kcal/mol) .

What experimental phasing techniques are suitable for novel derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.